molecular formula C15H7F3N4S B11047057 3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047057
M. Wt: 332.3 g/mol
InChI Key: YGRYCFJMBAMOMV-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and bioactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes:

    Starting Materials: 2,3-difluorobenzohydrazide and 2-fluorobenzoyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) for several hours.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired triazolothiadiazole compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Catalysts: Use of catalysts such as Lewis acids to enhance reaction rates.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

    Automation: Automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis for organic transformations.

    Material Science: Incorporated into polymers to enhance thermal and chemical stability.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Anticancer Agents: Shows potential in inhibiting the growth of cancer cells.

    Anti-inflammatory Agents: Reduces inflammation in various in vitro and in vivo models.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy and stability.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The mechanism involves:

    Binding to Enzymes: Inhibits enzyme activity by binding to the active site or allosteric sites.

    Disruption of Cellular Processes: Interferes with cellular processes such as DNA replication and protein synthesis.

    Pathways Involved: Engages in pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Fluorine Positioning : The specific positioning of fluorine atoms in the phenyl rings of 3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole enhances its bioactivity and stability compared to similar compounds.
  • Biological Activity : Exhibits a broader spectrum of biological activities, making it more versatile in research applications.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C15H7F3N4S

Molecular Weight

332.3 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7F3N4S/c16-10-6-2-1-4-8(10)14-21-22-13(19-20-15(22)23-14)9-5-3-7-11(17)12(9)18/h1-7H

InChI Key

YGRYCFJMBAMOMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)F)F)F

Origin of Product

United States

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